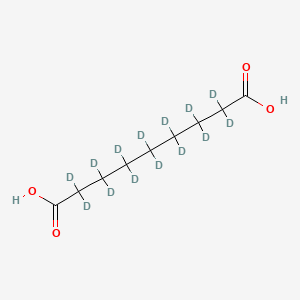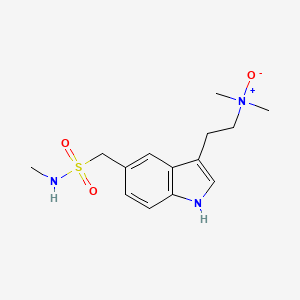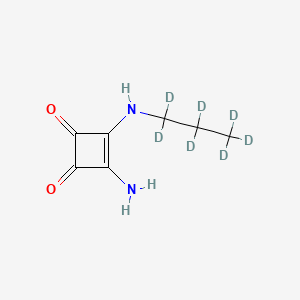
2'-Hydroxynonanophenone-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Hydroxynonanophenone-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phenol and is characterized by the presence of a hydroxyl group attached to a nonanophenone structure. The compound is labeled with carbon-13 isotopes, making it useful in various analytical and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxynonanophenone-13C6 typically involves the introduction of a hydroxyl group to a nonanophenone structure. The process may include the following steps:
Starting Material: The synthesis begins with a nonanophenone precursor.
Hydroxylation: The precursor undergoes hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through the use of labeled reagents or starting materials.
Industrial Production Methods
Industrial production of 2’-Hydroxynonanophenone-13C6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are subjected to hydroxylation and isotope labeling.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures are implemented to verify the isotopic composition and chemical purity of the final product.
化学反应分析
Types of Reactions
2’-Hydroxynonanophenone-13C6 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the nonanophenone structure can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学研究应用
2’-Hydroxynonanophenone-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
作用机制
The mechanism of action of 2’-Hydroxynonanophenone-13C6 involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbon-13 isotopes provide a unique signature that can be detected using analytical techniques, allowing researchers to track the compound’s behavior in various systems.
相似化合物的比较
Similar Compounds
2’-Hydroxynonanophenone: The non-labeled version of the compound, used in similar applications but without the isotopic signature.
2’-Hydroxyacetophenone: A related compound with a shorter carbon chain, used in similar research applications.
2’-Hydroxybenzophenone: Another phenol derivative with different substituents, used in UV-absorbing materials and research.
Uniqueness
2’-Hydroxynonanophenone-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. The presence of carbon-13 isotopes enhances its utility in NMR spectroscopy and metabolic studies, providing insights that are not possible with non-labeled compounds.
属性
CAS 编号 |
1346598-43-3 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
240.293 |
IUPAC 名称 |
1-(2-hydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1 |
InChI 键 |
RNAGYCQGSMZTOH-WOZGUONDSA-N |
SMILES |
CCCCCCCCC(=O)C1=CC=CC=C1O |
同义词 |
1-(2-Hydroxyphenyl)-1-nonanone-13C6, 2’-Hydroxy-nonanophenone-13C6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








